damascone

Catalog No.
S626221
CAS No.
23726-91-2
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
damascone

CAS Number

23726-91-2

Product Name

damascone

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+

InChI Key

BGTBFNDXYDYBEY-FNORWQNLSA-N

SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C

Solubility

1 ml in 10 ml 95% (in ethanol)

Synonyms

alpha-damascone, damascone

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C

Isomeric SMILES

C/C=C/C(=O)C1=C(CCCC1(C)C)C

Application in Animal Feed Additives

Field: Animal Nutrition and Health

Summary of Application: Damascone has been studied for its use in animal feed additives. The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has conducted research on the safety of damascone in this context .

Results or Outcomes: The study concluded that the use of damascone as a feed additive is safe for the terrestrial and freshwater environment .

Application in Pest Control

Field: Pest Control and Agriculture

Summary of Application: Damascone has been used in the development of novel deterrents for aphids, a common pest in agriculture .

Method of Application: The deterrent effect of damascone and its analogues on aphid probing and feeding was studied using the electrical penetration graph (EPG) technique .

Results or Outcomes: The study found that damascone and its analogues affected pre-phloem and phloem aphid probing activities, indicating their potential as effective deterrents .

Application in Immunomodulation

Field: Immunology

Summary of Application: Damascone has been studied for its potential as an immunomodulatory drug. It has been found to modulate dendritic cell-mediated functions and reduce inflammatory effects .

Results or Outcomes: The studies concluded that damascone could function as an efficient modulator of dendritic cell-mediated functions and could effectively reduce the inflammatory effects of dendritic cell hyperactivation .

Application in Perfumery

Field: Perfumery and Cosmetics

Summary of Application: Damascone is used in the perfume industry due to its rose-like aroma. Research has been conducted on the controlled release of damascone from poly(styrene-co-maleic anhydride)-based bioconjugates in functional perfumery .

Method of Application: The release of damascone was studied by dynamic headspace analysis above a cotton surface after deposition of a cationic surfactant containing fabric softening formulation .

Results or Outcomes: The study found that the release efficiency of damascone in a typical fabric softening application was influenced by the ethylene oxide (EO)/propylene oxide (PO) molar ratio of the grafted copolymer side chains .

Damascone is a class of organic compounds known as rose ketones, which includes α-damascone, β-damascone, and γ-damascone. These compounds are characterized by their distinctive floral and fruity aromas, making them valuable in the fragrance industry. Specifically, α-damascone and β-damascone are noted for their sweet, floral notes reminiscent of roses, while γ-damascone has a more fruity scent profile. These compounds are derived from carotenoids and are often found in essential oils, contributing to the aroma of various plants, including roses and other flowers .

Due to their unsaturated carbon-carbon bonds. These include:

  • Michael Addition: Damascones can react with nucleophiles due to the presence of activated double bonds, forming adducts that may lead to further transformations.
  • Epoxidation: The double bonds in damascones can be converted into epoxides using peracids, which can further react under various conditions to yield different products .
  • Isomerization: Damascones can undergo isomerization reactions, leading to the formation of structurally related compounds like damascenones.

Damascones exhibit various biological activities. Some studies have indicated that they possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. Additionally, these compounds have been studied for their potential effects on human health, including skin irritation and sensitization reactions . The unique structural features of damascones allow them to interact with biological systems, raising concerns regarding their genotoxicity and potential allergenic effects .

α-DamasconeContains a cyclohexene core with a ketoneSweet floralPerfumesβ-DamasconeSimilar structure but differs in double bond positionFloral with fruity notesFragrancesγ-DamasconeMore saturated structureFruityFlavoring agentsα-IononeA linear chain with a ketone groupFloralPerfumesβ-IononeSimilar to α-ionone but differs in structureSweet floralFragrances

Damascones are unique due to their specific structural configurations that contribute distinctively to fragrance profiles compared to ionones.

Studies on the interaction of damascones with biological systems have revealed potential health concerns. For instance:

  • Sensitization Studies: Damascones have shown irritant properties in certain animal models at specific concentrations, indicating a risk for allergic reactions in sensitive individuals .
  • Chemical Reactivity: The activated double bonds in damascones can react with proteins and nucleic acids, raising concerns about their genotoxicity and potential long-term health effects .

These interactions necessitate careful evaluation during product formulation to ensure consumer safety.

Physical Description

Liquid

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Boiling Point

200.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

0.934-0.942 (20°)

UNII

I75J0X33Q6

GHS Hazard Statements

Aggregated GHS information provided by 1606 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (80.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (80.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

35044-68-9
23726-91-2
23726-92-3

Wikipedia

Damascone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-: ACTIVE
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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